3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes both triazole and thiadiazine rings, makes it a valuable subject of study in medicinal chemistry.
Preparation Methods
The synthesis of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function . This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique compared to other similar compounds due to its specific substitution pattern and the presence of both triazole and thiadiazine rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Bis(1,2,4-triazolo)[4,3-b3’,4’-f][1,2,4,5]tetrazines: These compounds have a more complex structure and exhibit different properties, such as luminescent and semiconductor characteristics.
The unique combination of dichlorophenyl groups in this compound enhances its biological activity and makes it a valuable compound for further research and development.
Properties
CAS No. |
111827-89-5 |
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Molecular Formula |
C16H8Cl4N4S |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
3,6-bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H8Cl4N4S/c17-8-1-3-10(12(19)5-8)14-7-25-16-22-21-15(24(16)23-14)11-4-2-9(18)6-13(11)20/h1-6H,7H2 |
InChI Key |
JAVQDKISLPBRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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